(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups, including a phosphanyl group, a methoxyphenyl group, and a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with the appropriate phosphine and react it with a suitable sulfinyl chloride under controlled conditions to form the desired sulfinamide . The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of similar compounds . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The phosphanyl group can be reduced to form phosphines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfinamide group typically yields sulfonamides, while reduction of the phosphanyl group results in phosphines .
Scientific Research Applications
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, facilitating catalytic reactions. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfonamide
- ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfoxide
- ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfone
Uniqueness
The uniqueness of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of functional groups, which provide a versatile platform for various chemical transformations. Its ability to act as a ligand in catalytic reactions and its potential biological activity make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C30H44NO2PS |
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Molecular Weight |
513.7 g/mol |
IUPAC Name |
N-[(S)-(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H44NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h11-12,17-22,25-26,29,31H,5-10,13-16H2,1-4H3/t29-,35?/m0/s1 |
InChI Key |
AMJUUQQEJOWQMC-SZVSUXHCSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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